molecular formula C12H11ClFN3 B8027289 2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1951441-05-6

2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B8027289
CAS No.: 1951441-05-6
M. Wt: 251.69 g/mol
InChI Key: OYOYMTDNZJOPBC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a 4-fluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the formation of the pyrrolo[3,4-d]pyrimidine core followed by the introduction of the 4-fluorophenyl group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-fluoroaniline with a suitable pyrimidine precursor under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
  • 2-(4-Methyl-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
  • 2-(4-Methoxy-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Uniqueness

The presence of the fluorine atom in 2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross cell membranes. This can result in improved bioavailability and efficacy compared to its analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3.ClH/c13-10-3-1-8(2-4-10)12-15-6-9-5-14-7-11(9)16-12;/h1-4,6,14H,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOYMTDNZJOPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-05-6
Record name 5H-Pyrrolo[3,4-d]pyrimidine, 2-(4-fluorophenyl)-6,7-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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